molecular formula C12H22Cl2N4O2 B1428182 2-Methoxy-N-(1-piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide dihydrochloride CAS No. 1361112-16-4

2-Methoxy-N-(1-piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide dihydrochloride

Cat. No. B1428182
CAS RN: 1361112-16-4
M. Wt: 325.23 g/mol
InChI Key: QLHXRKSQVJKBQC-UHFFFAOYSA-N
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Description

2-Methoxy-N-(1-piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide dihydrochloride (2MPA-DHC) is an organic compound belonging to the class of compounds known as pyrazolones. It is a colorless solid that is soluble in water and organic solvents. It has a wide range of applications in the field of medicinal chemistry. It has been used in the synthesis of various drugs and pharmaceuticals, as well as for the production of diagnostic reagents. It has also been used in the development of novel drug delivery systems and in the synthesis of polymers for use in drug delivery systems.

Scientific Research Applications

Chemical Synthesis and Derivative Formation

Research on related chloroacetamides and pyrazole derivatives indicates their potential in chemical synthesis. For example, chloroacetamides like alachlor and metazachlor, which share some structural similarities with the compound , are used as herbicides in various crops, illustrating their chemical utility in agriculture (Weisshaar & Böger, 1989). Moreover, the synthesis of novel arylidene derivatives using piperidin-1-yl acetamide highlights the compound's role in creating new chemical entities (Khalil et al., 2017).

Antitumor and Antioxidant Properties

The synthesis and evaluation of N-substituted-2-amino-1,3,4-thiadiazoles, which include derivatives of pyrazol and piperidin, show promising antitumor and antioxidant activities. These derivatives demonstrate the potential of such compounds in medicinal chemistry and pharmacological research (Hamama et al., 2013).

Coordination Complexes and Antioxidant Activity

Research into coordination complexes using pyrazole-acetamide derivatives, including those with piperidin, indicates significant antioxidant activity. These studies contribute to understanding the biological and pharmacological potential of such compounds (Chkirate et al., 2019).

Cytotoxic Activity for Cancer Research

Studies on certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, related to the compound , have been conducted to evaluate their cytotoxic activity against cancer cell lines. This research suggests a potential role for such compounds in developing new anticancer agents (Al-Sanea et al., 2020).

properties

IUPAC Name

2-methoxy-N-[1-(piperidin-4-ylmethyl)pyrazol-4-yl]acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2.2ClH/c1-18-9-12(17)15-11-6-14-16(8-11)7-10-2-4-13-5-3-10;;/h6,8,10,13H,2-5,7,9H2,1H3,(H,15,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHXRKSQVJKBQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CN(N=C1)CC2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-N-(1-piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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